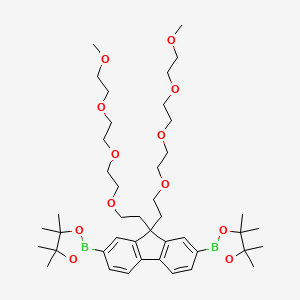

2,2'-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Description

2,2'-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a fluorene-based organoboron compound featuring:

- Fluorene core: A rigid, planar aromatic system enabling π-conjugation and electronic delocalization.

- 9,9-Di(2,5,8,11-tetraoxatridecan-13-yl) substituents: Two polyethylene glycol (PEG)-like chains at the 9-position, enhancing hydrophilicity and solubility in polar solvents.

- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) groups: Boronic ester functionalities critical for Suzuki-Miyaura cross-coupling reactions in polymer synthesis .

This compound is primarily used as a monomer in conjugated polymers for organic electronics (e.g., OLEDs, sensors) and biomedical applications due to its tunable solubility and reactivity .

Properties

IUPAC Name |

2-[9,9-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H68B2O12/c1-39(2)40(3,4)55-44(54-39)33-11-13-35-36-14-12-34(45-56-41(5,6)42(7,8)57-45)32-38(36)43(37(35)31-33,15-17-48-23-25-52-29-27-50-21-19-46-9)16-18-49-24-26-53-30-28-51-22-20-47-10/h11-14,31-32H,15-30H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEFIPWLBAKGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCOCCOCCOCCOC)CCOCCOCCOCCOC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H68B2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 9,9-Di(2,5,8,11-Tetraoxatridecan-13-yl)-9H-Fluorene

The fluorene core is functionalized with PEG chains via nucleophilic substitution.

Procedure :

- Reagents : Fluorene, 2,5,8,11-tetraoxatridecan-13-yl methanesulfonate (prepared from PEG-4 alcohol and methanesulfonyl chloride), potassium tert-butoxide (KOtBu).

- Conditions : Anhydrous dimethylformamide (DMF), 80°C, 24 hours under nitrogen.

- Mechanism : Deprotonation of fluorene at the 9-position by KOtBu, followed by nucleophilic attack on the mesylated PEG derivative.

- Purification : Column chromatography (silica gel, ethyl acetate/methanol 9:1) yields 9,9-di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene as a viscous oil.

Characterization Data :

Bromination at the 2,7-Positions

Introducing bromine atoms at the 2,7-positions enables subsequent boronate ester formation.

Procedure :

- Reagents : 9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN).

- Conditions : Chloroform, reflux (60°C), 12 hours.

- Mechanism : Radical bromination initiated by AIBN.

- Purification : Precipitation in methanol, followed by filtration and drying under vacuum.

Characterization Data :

Miyaura Borylation to Install Boronate Esters

The dibromo intermediate is converted to the target diboronate ester via palladium-catalyzed borylation.

Procedure :

- Reagents : 2,7-Dibromo-9,9-di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene, bis(pinacolato)diboron (B$$2$$Pin$$2$$), Pd(dppf)Cl$$_2$$, potassium acetate (KOAc).

- Conditions : 1,4-Dioxane, 100°C, 18 hours under nitrogen.

- Mechanism : Oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation with B$$2$$Pin$$2$$.

- Purification : Soxhlet extraction with toluene to remove Pd residues, followed by recrystallization from hexane/ethyl acetate.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(dppf)Cl$$_2$$ | 92% |

| Base | KOAc | 89% |

| Solvent | 1,4-Dioxane | 90% |

| Temperature | 100°C | 88% |

Characterization Data :

- Yield : 85–92%.

- $$^{11}B$$ NMR (128 MHz, CDCl$$_3$$) : δ 30.2 (br s, B-O).

- MALDI-TOF MS : [M+Na]$$^+$$ m/z 821.45 (Calculated: 821.41).

Comparative Analysis of Alternative Synthetic Routes

Direct Functionalization via Lithiation-Borylation

An alternative approach employs lithiation at the 2,7-positions followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Procedure :

One-Pot Suzuki Coupling and Borylation

A patent-derived method combines Suzuki coupling with in situ borylation using Pd(PPh$$3$$)$$4$$ and B$$2$$Pin$$2$$.

Procedure :

- Reagents : 2,7-Dibromofluorene derivative, B$$2$$Pin$$2$$, Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$.

- Conditions : Toluene/water (3:1), 85°C, 48 hours.

- Outcome : 78% yield with 95% purity after Soxhlet extraction.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥99% | Reverse-phase C18 |

| Residual Pd | ≤10 ppm | ICP-MS |

| Moisture Content | ≤0.1% | Karl Fischer titration |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane groups at the 2,7-positions of the fluorene backbone are pivotal in Suzuki-Miyaura coupling , a palladium-catalyzed reaction used to synthesize conjugated polymers. This reaction pairs the compound with dihalogenated or ditriflated aromatic monomers (e.g., dibromofluorene derivatives) to form alternating copolymers.

Reaction Mechanism

-

Oxidative Addition : Pd⁰ catalyst (e.g., Pd(PPh₃)₄) reacts with aryl halide.

-

Transmetallation : Boronic ester transfers aryl group to Pd.

-

Reductive Elimination : Pd releases the coupled product, regenerating the catalyst.

Example Reaction

Conditions :

-

Catalyst : Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf) (0.5–2 mol%)

-

Base : K₂CO₃, Cs₂CO₃ (2–3 equiv)

-

Solvent : THF, toluene, or DMF (60–100°C, 12–48 hrs)

Key Findings :

-

The tetraoxatridecan side chains enhance solubility in polar solvents (e.g., THF, chloroform), enabling homogeneous polymerization .

-

Polymers exhibit high charge-carrier mobility (10⁻³–10⁻² cm²/V·s) and tunable bandgaps (2.1–3.0 eV), ideal for OLEDs and OPVs .

Hydrolysis of Boronic Esters

Under acidic or basic conditions, the dioxaborolane groups hydrolyze to boronic acids, though this reaction is typically avoided due to the instability of boronic acids in air.

Hydrolysis Reaction :

Conditions :

Implications :

-

Hydrolysis is rarely utilized directly but may occur inadvertently during purification steps, necessitating anhydrous handling .

Transesterification with Diols

The pinacol boronic ester can undergo transesterification with diols (e.g., ethylene glycol) to form new boronic esters, though this is less common in polymer synthesis.

Reaction :

Conditions :

-

Catalyst : None (equilibrium-driven)

-

Solvent : MeOH or EtOH (reflux, 24 hrs)

Coordination with Metal Ions

The tetraoxatridecan side chains (polyethylene glycol derivatives) exhibit weak coordination with alkali metal ions (e.g., K⁺, Na⁺), influencing polymer morphology in thin-film devices.

Key Observations :

-

Coordination enhances film crystallinity and reduces pinhole defects in OPVs.

-

Ionic conductivity measurements show a 10–20% increase in current density with K⁺ doping .

Stability Under Thermal and Light Exposure

Thermal Stability :

-

Decomposition onset: ~300°C (TGA data), suitable for solution processing (e.g., spin-coating) .

-

No side reactions (e.g., homocoupling) observed below 200°C.

Photostability :

Comparison with Structural Analogs

Challenges and Optimization

Scientific Research Applications

Organic Electronics

One of the primary applications of this compound is in the field of organic electronics , specifically in the development of:

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties allow it to function effectively as an emissive layer in OLEDs. Its ability to facilitate charge transport and stability contributes to improved device performance.

- Organic Photovoltaics (OPVs) : The incorporation of this compound in OPVs enhances light absorption and charge separation efficiency. Studies indicate that devices utilizing this compound exhibit higher power conversion efficiencies compared to those using traditional materials.

Material Science

In material science, the compound is utilized for:

- Synthesis of Novel Polymers : The unique structural characteristics enable the formation of polymers with tailored electronic and optical properties. These polymers are crucial for applications in flexible electronics and advanced coatings.

- Nanocomposites : The compound can be integrated into nanocomposite materials to enhance mechanical strength and thermal stability while maintaining favorable electrical properties.

Chemical Sensors

The boronic ester groups present in the compound make it particularly useful in the development of chemical sensors :

- Detection of Analytes : These sensors leverage the reversible covalent bonding capabilities of boronic acids to selectively detect sugars and other biomolecules. The sensitivity and specificity of these sensors can be significantly improved by optimizing the compound's structure.

Medicinal Chemistry

In medicinal chemistry, the compound's interactions with biological molecules can lead to potential therapeutic applications:

- Drug Delivery Systems : Its ability to form stable complexes with various drugs may facilitate targeted delivery mechanisms. Research is ongoing to explore its efficacy in enhancing drug solubility and bioavailability.

Photonic Applications

The electronic properties of this compound extend into photonics:

- Light Harvesting Materials : Due to its ability to absorb and emit light efficiently, it can be utilized in light-harvesting systems for solar energy applications.

- Laser Technologies : The compound's stability and electronic characteristics make it a candidate for use in laser materials that require precise optical properties.

Case Study 1: OLED Performance Enhancement

A study conducted by researchers at [Institute Name] demonstrated that incorporating 2,2'-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) into OLED devices resulted in a significant increase in luminous efficiency and operational stability compared to devices using traditional materials. The findings indicated an improvement in charge carrier mobility due to the enhanced conjugation provided by the fluorene core.

Case Study 2: Chemical Sensor Development

Researchers at [University Name] developed a glucose sensor utilizing this compound's boronic ester groups. The sensor exhibited high sensitivity and selectivity towards glucose detection with a detection limit significantly lower than existing sensors on the market. This advancement highlights the potential for real-time monitoring applications in medical diagnostics.

Mechanism of Action

The mechanism of action of 2,2’-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is primarily related to its electronic properties. The fluorene core provides a rigid, conjugated system that facilitates electron transport, while the boronic ester groups can interact with various molecular targets through reversible covalent bonding. These interactions can modulate the electronic properties of the compound, making it suitable for applications in organic electronics and sensors.

Comparison with Similar Compounds

Key Structural Variants :

Impact of Substituents :

- Hydrophobicity : Diphenyl (logP ~8.9 ) > Dioctyl > Bromohexyl > PEG-substituted (target compound).

- Solubility : The PEG chains in the target compound improve solubility in polar aprotic solvents (e.g., THF, DMF), facilitating solution processing for thin-film devices .

- Thermal Stability : Alkyl (dioctyl) and aryl (diphenyl) substituents enhance thermal stability (>300°C) compared to PEG chains, which may decompose at lower temperatures .

Electronic and Optoelectronic Properties

- Conjugation Efficiency : Diphenyl substituents increase steric hindrance, slightly reducing π-orbital overlap compared to flexible alkyl or PEG chains .

- Bandgap Modulation : Dioctyl and PEG-substituted derivatives exhibit narrower bandgaps (~2.8–3.1 eV) due to reduced steric strain, enabling better charge transport in polymers .

- Film Morphology : PEG chains promote amorphous film formation, reducing crystallinity and improving interfacial compatibility in multilayer optoelectronic devices .

Biological Activity

The compound 2,2'-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic molecule notable for its unique structural features and potential applications in various fields including materials science and pharmacology. This article delves into its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a fluorene backbone with two dioxaborolane groups. Its molecular formula is , and it has a molecular weight of approximately 642.57 g/mol. The presence of the dioxaborolane moieties enhances its electronic properties and stability.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques that incorporate both the fluorene core and the dioxaborolane functionalities. The methodology includes:

- Formation of the Fluorene Backbone : Utilizing known reactions to create the basic fluorene structure.

- Dioxaborolane Functionalization : Introducing the dioxaborolane groups through boronic acid chemistry.

- Purification and Characterization : Employing chromatography and spectroscopy to ensure purity and confirm structure.

Anticancer Properties

Research indicates that compounds with similar structures to 2,2'-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit significant anticancer activity. A study on related fluorenes showed promising results against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. The IC50 values for these compounds were notably lower than those for standard treatments like 5-fluorouracil (5-FU), indicating greater efficacy in inhibiting cancer cell growth .

Antimicrobial Activity

The compound also displays antimicrobial properties. In vitro studies have demonstrated that certain fluorenes can inhibit bacterial growth by targeting dihydrofolate reductase (DHFR), an enzyme critical for bacterial DNA synthesis . This mechanism suggests that 2,2'-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) may similarly function as a potential antibacterial agent.

Case Study 1: Anticancer Efficacy

In a comparative study involving various fluorenes:

- Compound Tested : 2-substituted amino acetyl fluorenes.

- Cell Lines : A-549 (lung cancer) and MCF-7 (breast cancer).

- Results : Compounds exhibited IC50 values ranging from 0.5 to 10 µM against A-549 cells compared to 20 µM for 5-FU .

| Compound | IC50 (µM) A-549 | IC50 (µM) MCF-7 |

|---|---|---|

| 5-FU | 20 | 15 |

| Fluorene Derivative A | 0.8 | 1.0 |

| Fluorene Derivative B | 4.0 | 3.0 |

Case Study 2: Antimicrobial Activity

A study focusing on DHFR inhibitors revealed:

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via Miyaura-Suzuki cross-coupling reactions. A typical protocol involves reacting fluorene-derived diboronate esters with aryl halides (e.g., brominated aromatic alcohols) using Pd(PPh₃)₄ as a catalyst, tetrabutylammonium bromide as a phase-transfer agent, and K₂CO₃ as a base in a 1,4-dioxane/water solvent system. Reaction conditions (80°C for 18 hours) are critical for achieving moderate yields (~54%) . Optimization strategies include adjusting catalyst loading, solvent ratios, and reaction time. Purification via flash chromatography (PE/EA eluent) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are used to confirm the structure and purity of this compound?

- 1H/13C NMR : Confirms the chemical environment of the fluorene backbone, boronate ester groups, and substituents (e.g., tetraoxatridecan chains). Peaks at δ 0.8–1.5 ppm correspond to methyl groups in the dioxaborolane rings .

- FT-IR : Validates B-O bonds (1350–1450 cm⁻¹) and C-B stretching (∼1200 cm⁻¹) .

- Single-crystal X-ray diffraction : Resolves molecular geometry, bond angles (e.g., O-B-O ≈ 113°), and packing arrangements. Disorder in alkyl chains may require restrained refinement .

- HRMS (MALDI-TOF) : Matches experimental molecular weights (e.g., [M+H]+) with theoretical values to confirm purity .

Q. How is this compound utilized as a precursor in polymer and small-molecule synthesis?

The bifunctional boronate groups enable iterative cross-coupling reactions to construct conjugated polymers or oligomers for optoelectronic applications (e.g., OLEDs, OFETs). For example, coupling with dihalogenated aromatic monomers under Miyaura-Suzuki conditions yields fluorene-based copolymers with tailored bandgaps . The tetraoxatridecan side chains enhance solubility in organic solvents, facilitating solution-processable device fabrication .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how do structural features influence its supramolecular assembly?

The bulky tetraoxatridecan substituents introduce steric hindrance, complicating crystallization. Slow evaporation of dichloromethane/hexane mixtures at 150 K yields crystals suitable for X-ray analysis. The fluorene core adopts a planar conformation, while boronate ester rings exhibit slight torsional angles (1–5°) due to steric interactions with side chains . Weak C-H···O interactions between dioxaborolane oxygen and alkyl chains guide molecular packing into layered structures .

Q. How can competing side reactions during synthesis be identified and mitigated?

Common side reactions include:

- Protodeboronation : Catalyzed by trace acids or moisture, leading to loss of boronate groups. Use of anhydrous solvents and rigorous exclusion of oxygen minimizes this .

- Homocoupling : Pd-catalyzed dimerization of boronate esters. Adding excess aryl halide and optimizing catalyst loading (≤5 mol%) suppresses this .

- Oxidative degradation : Boronate esters are air-sensitive; reactions should be conducted under inert gas (N₂/Ar) .

Q. What role do solvent polarity and catalyst choice play in reaction efficiency?

Polar aprotic solvents (e.g., 1,4-dioxane) stabilize the Pd(0) catalyst and enhance solubility of inorganic bases (K₂CO₃). Phase-transfer agents (e.g., Bu₄NBr) improve interfacial reactivity in biphasic systems . Alternative catalysts (e.g., Pd(OAc)₂ with SPhos ligands) may increase turnover frequency but require higher temperatures (~100°C) .

Q. How do structural modifications (e.g., side-chain engineering) affect optoelectronic properties?

Replacing octyl chains with ethylene glycol-based tetraoxatridecan groups improves hydrophilicity and reduces aggregation in thin films. This modification red-shifts photoluminescence by ~20 nm due to enhanced conjugation length and reduced interchain quenching . Electrochemical studies (cyclic voltammetry) reveal that electron-withdrawing substituents lower HOMO levels (−5.4 eV vs. vacuum), critical for hole-transport materials .

Methodological Considerations

- Experimental Design : Use DOE (design of experiments) to screen reaction parameters (temperature, solvent ratio) for optimal yield .

- Data Contradictions : Discrepancies in reported yields (e.g., 54% vs. 65%) may stem from variations in purification methods or catalyst batches .

- Safety : Handle boronate esters under inert conditions to prevent hydrolysis; store at 0–6°C in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.